![molecular formula C20H14FN3O B2469175 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 670248-02-9](/img/structure/B2469175.png)

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

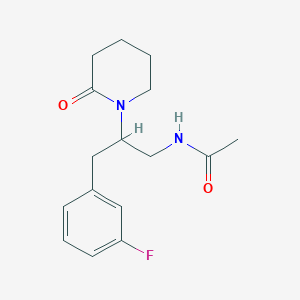

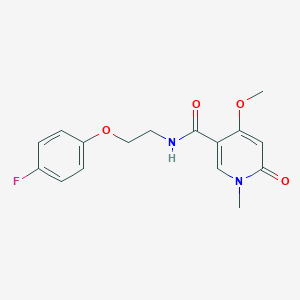

“2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14FN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzamide group through a fluorine atom .Physical And Chemical Properties Analysis

The average mass of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is 331.343 Da, and its monoisotopic mass is 331.112091 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Optimization of PARP Inhibitors

A study led by Penning et al. (2010) focused on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of a compound with excellent PARP enzyme potency and significant in vivo efficacy in cancer models. This research highlights the potential of structurally related compounds in cancer therapy, showing the promise of 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide derivatives for therapeutic applications (Penning et al., 2010).

Automated Radiosynthesis for Clinical Imaging

Takayuki Ohkubo and colleagues (2021) developed an automated radiosynthesis method for 18F-labeled tracers, including compounds related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, for clinical applications in imaging hypoxia and tau pathology. This work demonstrates the utility of such compounds in the production of radiotracers for positron emission tomography (PET) imaging, which is crucial for diagnosing and studying various diseases (Ohkubo et al., 2021).

Synthesis and Characterization of Benzamide Derivatives

Research by Achugatla et al. (2017) on the synthesis and characterization of new benzamide derivatives structurally related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide underscores the importance of chemical synthesis in developing novel compounds for potential pharmacological uses. This study illustrates the foundational chemical processes necessary for creating molecules with possible therapeutic value (Achugatla et al., 2017).

Exploration of Fluorinated Heterocyclic Compounds

G. Shi, Qian Wang, and M. Schlosser (1996) utilized fluorine-containing building blocks for synthesizing various heterocyclic compounds, demonstrating the versatility of fluorine chemistry in creating bioactive molecules. Their work provides a basis for understanding how modifications like fluorination can influence the chemical and biological properties of molecules, including those related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (Shi et al., 1996).

Zukünftige Richtungen

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which can yield target products in one synthetic stage, is an urgent task . Additionally, these compounds have shown anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDBYTPEZKNLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)